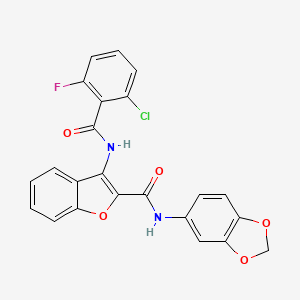![molecular formula C16H19FN2O B2646117 N-(Cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide CAS No. 2224020-17-9](/img/structure/B2646117.png)
N-(Cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyanomethyl group, a fluorophenyl group, and a cyclohexane carboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluorobenzyl chloride, cyclohexanone, and cyanomethylamine.
Step 1 Formation of Intermediate: The first step involves the reaction of 3-fluorobenzyl chloride with cyclohexanone in the presence of a base like sodium hydride to form 1-[(3-fluorophenyl)methyl]cyclohexanol.
Step 2 Conversion to Carboxamide: The intermediate is then converted to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate.
Step 3 Formation of Final Product: Finally, the carboxylic acid is reacted with cyanomethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield N-(Cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and greener reagents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents under acidic conditions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Aminomethyl derivatives.
Substitution: Various substituted fluorophenyl derivatives.
科学研究应用
Chemistry
In chemistry, N-(Cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be explored for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, neurological disorders, and inflammatory conditions.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of N-(Cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The cyanomethyl and fluorophenyl groups could facilitate binding to these targets, while the cyclohexane carboxamide moiety could influence the compound’s pharmacokinetics and dynamics.
相似化合物的比较
Similar Compounds
N-(Cyanomethyl)-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide: Similar structure but with a different position of the fluorine atom.
N-(Cyanomethyl)-1-[(3-chlorophenyl)methyl]cyclohexane-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-(Cyanomethyl)-1-[(3-methylphenyl)methyl]cyclohexane-1-carboxamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N-(Cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the cyanomethyl group also adds to its distinctiveness, providing a site for further chemical modifications.
This compound’s combination of structural features makes it a versatile and valuable molecule for various scientific and industrial applications.
属性
IUPAC Name |
N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O/c17-14-6-4-5-13(11-14)12-16(7-2-1-3-8-16)15(20)19-10-9-18/h4-6,11H,1-3,7-8,10,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQOJQNHGQWXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC(=CC=C2)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclohexyl-2-{[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2646036.png)
![1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol](/img/structure/B2646038.png)
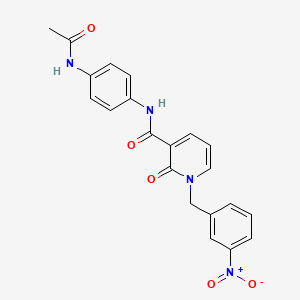
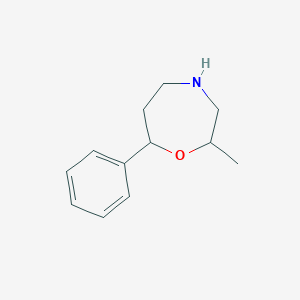
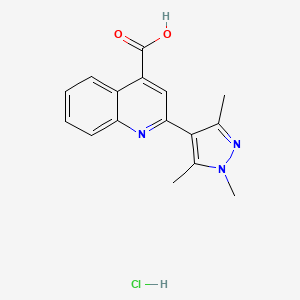
![(2E)-3-[(2,4-dimethoxyphenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2646045.png)
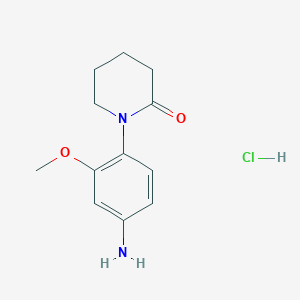
![2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2646048.png)
![N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine](/img/structure/B2646049.png)
![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate](/img/new.no-structure.jpg)
![2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2646053.png)

